molecular formula C27H34N6O2S B6514814 12-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 892274-61-2

12-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B6514814
CAS No.: 892274-61-2
M. Wt: 506.7 g/mol
InChI Key: VNTJDOOFTNYVDX-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a piperazine moiety substituted with a 2,5-dimethylphenyl group, a thia-tetraazatricyclo core, and a 2-methylpropyl side chain. The thia-tetraazatricyclo framework may confer unique physicochemical properties, including enhanced metabolic stability or solubility, compared to simpler bicyclic analogs .

Properties

IUPAC Name

12-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O2S/c1-18(2)17-32-26(35)25-21(10-15-36-25)33-23(28-29-27(32)33)6-5-7-24(34)31-13-11-30(12-14-31)22-16-19(3)8-9-20(22)4/h8-10,15-16,18H,5-7,11-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTJDOOFTNYVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound’s primary targets are likely to be α1-Adrenergic Receptors (α1-ARs) , serotoninergic 5-HT1A receptors , and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, mood regulation, and cardiovascular function.

Mode of Action

The compound interacts with its targets through the arylpiperazine scaffold , which is crucial for binding to α1-ARs, serotoninergic 5-HT1A, and dopaminergic receptors. This interaction can result in changes in receptor activity, potentially influencing neurotransmission and other physiological processes.

Biochemical Pathways

The affected pathways are likely to be those involving α1-ARs , serotoninergic 5-HT1A receptors , and dopaminergic receptors . Downstream effects could include alterations in neurotransmission, mood regulation, and cardiovascular function.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential multi-target activity. Effects could include changes in neurotransmission, mood regulation, and cardiovascular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

  • Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) :
    This compound shares a piperazine group linked to a phenyl substituent. Pharmacological studies indicate moderate affinity for serotonin receptors (5-HT${1A}$, Ki = 120 nM) and dopamine D$2$ receptors (Ki = 340 nM) . The spirodecane-dione core may reduce blood-brain barrier permeability compared to the target compound’s tricyclic system.

  • Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) :
    The addition of a 3-chlorophenyl group enhances selectivity for dopamine D$3$ receptors (Ki = 45 nM) over D$2$, highlighting the role of halogen substituents in modulating receptor specificity .

Heterocyclic Derivatives with Bioactive Cores

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This imidazo-pyridine derivative exhibits a distinct heterocyclic scaffold but shares functional groups (e.g., nitrophenyl) that influence electronic properties. Its reported antibacterial activity (MIC = 8 µg/mL against S.

Pharmacological and Physicochemical Profiling

Compound Core Structure Key Substituents Target Receptor (Ki) Selectivity Ratio
Target Compound Thia-tetraazatricyclo 2,5-Dimethylphenyl, 2-methylpropyl Unknown (predicted 5-HT/D$_2$) N/A
Compound 13 Spirodecane-dione Phenylpiperazine 5-HT${1A}$ (120 nM), D$2$ (340 nM) 2.8:1 (5-HT${1A}$/D$2$)
Compound 14 Spirodecane-dione 3-Chlorophenylpiperazine D$_3$ (45 nM) >10:1 (D$3$/D$2$)
Compound 1l Imidazo-pyridine 4-Nitrophenyl, cyano Antibacterial targets N/A

Research Findings and Mechanistic Insights

  • Heterocyclic Core Effects : The thia-tetraazatricyclo system likely increases rigidity, reducing off-target interactions compared to flexible spirodecane-dione analogs .
  • Electronic Properties : Quantum mechanical calculations (as discussed in ) suggest that electron-withdrawing groups (e.g., nitro in Compound 1l) stabilize charge distribution, impacting binding kinetics .

Methodological Considerations for Comparative Analysis

  • Compound Clustering : Butina and Jarvis-Patrick algorithms () group compounds by structural fingerprints, placing the target compound in a cluster with other piperazine-containing neuroactive agents.
  • LC/MS Profiling: As applied in marine actinomycete studies (), this technique could identify minor metabolites of the target compound, aiding in toxicity assessments.

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